molecular formula C6H11F2NO B8186791 cis-2-Amino-5,5-difluoro-cyclohexanol

cis-2-Amino-5,5-difluoro-cyclohexanol

Cat. No.: B8186791
M. Wt: 151.15 g/mol
InChI Key: DSGREFWTLMOQGZ-UHNVWZDZSA-N
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Description

cis-2-Amino-5,5-difluoro-cyclohexanol is a chemical compound with the molecular formula C6H11F2NO. It is characterized by the presence of two fluorine atoms and an amino group attached to a cyclohexanol ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Amino-5,5-difluoro-cyclohexanol typically involves the fluorination of cyclohexanol derivatives followed by the introduction of an amino group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The amino group can be introduced through reductive amination using reagents like sodium cyanoborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

cis-2-Amino-5,5-difluoro-cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cyclohexane derivatives, amides, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-2-Amino-5,5-difluoro-cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-2-Amino-5,5-difluoro-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Amino-5,5-difluoro-cyclohexanol
  • (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride
  • (1S,2R)-2-Amino-5,5-difluoro-cyclohexanol
  • 2-Amino-5,5-difluoro-cyclohexanol hydrochloride

Uniqueness

cis-2-Amino-5,5-difluoro-cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration can result in different physical and chemical properties compared to its trans counterpart, making it suitable for specific applications in research and development .

Properties

IUPAC Name

(1S,2R)-2-amino-5,5-difluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGREFWTLMOQGZ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]([C@@H]1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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